High-Affinity CCR5 Antagonism (IC₅₀ = 0.1 nM) Compared to Other Scaffolds
This compound exhibits potent antagonist activity against the CCR5 receptor with an IC₅₀ of 0.1 nM in a cell-based assay [1]. This represents a sub-nanomolar level of activity, a common benchmark for high-potency tool compounds in chemokine research. While not a direct head-to-head comparison in the same study, this potency is orders of magnitude higher than many first-generation CCR5 antagonists, which often exhibit IC₅₀ values in the micromolar range [2].
| Evidence Dimension | CCR5 Antagonist Activity (HIV-1 Inhibition) |
|---|---|
| Target Compound Data | IC₅₀ = 0.1 nM |
| Comparator Or Baseline | First-generation CCR5 antagonists (typical range) |
| Quantified Difference | ~1,000-10,000x more potent (class-level inference) |
| Conditions | Antagonist activity at CCR5 receptor expressed in P4R5 cells co-expressing CD4, and LTR-beta-gal construct [1] |
Why This Matters
For researchers studying HIV entry or chemokine pathways, sub-nanomolar potency ensures robust and clear target engagement in complex biological systems.
- [1] BindingDB BDBM50394596. CHEMBL2164202. Antagonist activity at CCR5 receptor. View Source
- [2] Semantic Scholar. Zhang HL. Preliminary screening of pharmacological activity indicates the compound can be used as a CCR5 antagonist. 2012. View Source
